

An In-depth Technical Guide to Chetoseminudin B: Physicochemical Properties and Biological Context

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *chetoseminudin B*

Cat. No.: B1249902

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **chetoseminudin B**, an indole alkaloid natural product. The information is curated for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of fungal metabolites. This document summarizes key quantitative data, details experimental methodologies for its isolation, and visualizes a relevant biological pathway.

Core Physicochemical Properties

Chetoseminudin B, isolated from the endophytic fungus *Chaetomium* sp. SYP-F7950, presents as an amorphous light yellow powder.^[1] Its fundamental properties are summarized in the tables below, providing a clear reference for experimental design and computational modeling.

Table 1: General and Spectroscopic Data for Chetoseminudin B

Property	Value	Source
Molecular Formula	$C_{17}H_{21}N_3O_3S_2$	PubChem
Molecular Weight	379.5 g/mol	PubChem
Appearance	Amorphous light yellow powder	Peng et al., 2019
Mass Spectrometry (ESI-MS)	m/z 402.2 $[M + Na]^+$	Peng et al., 2019

Table 2: 1H and ^{13}C NMR Spectroscopic Data for Chetoseminudin B (in DMSO-d₆)

The following table presents the 1H and ^{13}C Nuclear Magnetic Resonance (NMR) data, which are crucial for the structural elucidation and verification of **chetoseminudin B**. The data were obtained from the supplementary materials of the primary research article.

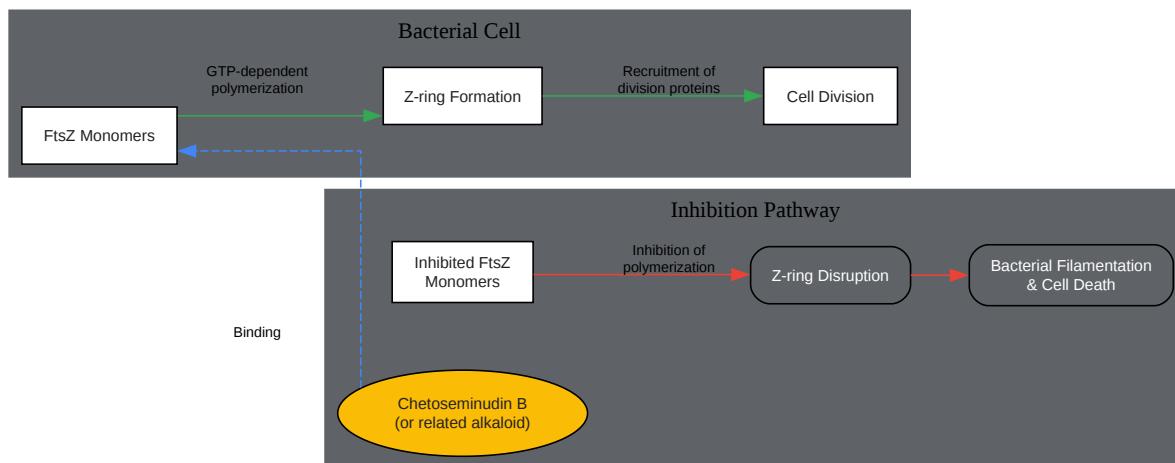
Position	δ C (ppm)	δ H (ppm, J in Hz)
1	165.9	-
2	28.3	2.80 (s)
3	73.6	-
4	165.4	-
5	-	8.68 (s)
6	87.7	-
7	34.6	3.43 (d, 14.4), 2.99 (d, 14.4)
8	109.8	-
9	124.6	7.04 (s)
10	136.2	-
11	111.4	7.56 (d, 7.8)
12	121.2	7.05 (t, 7.2)
13	118.7	6.96 (t, 7.2)
14	118.3	7.27 (d, 7.8)
15	65.3	3.69 (d, 10.8), 3.28 (d, 10.8)
16	9.7	0.87 (s)
17	50.8	3.18 (s)
NH	-	10.89 (s)
OH	-	5.20 (t, 5.4)

Experimental Protocols: Isolation and Characterization

The isolation of **chetoseminudin B** was achieved through a multi-step process involving fungal fermentation, extraction, and chromatographic separation. The following protocol is a detailed

summary of the methodology described in the literature.[\[1\]](#)

Table 3: Experimental Workflow for the Isolation of Chetoseminudin B


Step	Procedure
1. Fungal Strain	The endophytic fungus <i>Chaetomium</i> sp. SYP-F7950 was isolated from the stem of <i>Panax notoginseng</i> .
2. Fermentation	The fungus was cultured on a solid rice medium in Erlenmeyer flasks at 28°C for 40 days.
3. Extraction	The fermented rice culture was extracted with ethyl acetate. The resulting crude extract was then partitioned between methanol-water and cyclohexane.
4. Column Chromatography	The methanol-soluble fraction was subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
5. Further Purification	Fractions containing chetoseminudin B were further purified using Sephadex LH-20 column chromatography.
6. Final Isolation	The final purification was achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure chetoseminudin B.
7. Structure Elucidation	The structure of chetoseminudin B was determined using extensive spectroscopic analysis, including ¹ H NMR, ¹³ C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Biological Context and Signaling Pathway

Chetoseminudin B belongs to a class of indole alkaloids that have demonstrated a range of biological activities, including cytotoxic and antimicrobial effects.^{[1][2]} While the specific molecular targets of **chetoseminudin B** are still under investigation, related compounds isolated from the same fungal source have been shown to target the bacterial cell division protein FtsZ.^[1]

FtsZ is a prokaryotic homolog of eukaryotic tubulin and plays a critical role in the formation of the Z-ring, a structure that is essential for bacterial cytokinesis. Inhibition of FtsZ polymerization disrupts cell division, leading to filamentation and eventual cell death. This makes FtsZ a promising target for the development of novel antibiotics.

The following diagram illustrates the proposed mechanism of action of FtsZ inhibitors, a pathway that is likely relevant for **chetoseminudin B** and its analogs.

[Click to download full resolution via product page](#)

Proposed mechanism of FtsZ inhibition by indole alkaloids.

This guide serves as a foundational resource for researchers interested in **chetoseminudin B**. The provided data and protocols are intended to facilitate further investigation into its chemical synthesis, pharmacological properties, and potential as a lead compound in drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Chetoseminudin B: Physicochemical Properties and Biological Context]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1249902#physical-and-chemical-properties-of-chetoseminudin-b>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com